1,3,7-Tribromo-6-fluoroisoquinoline
Description
1,3,7-Tribromo-6-fluoroisoquinoline is a halogenated isoquinoline derivative with bromine atoms at positions 1, 3, and 7, and a fluorine atom at position 5. Isoquinoline derivatives are bicyclic aromatic compounds with a nitrogen atom in their structure, making them valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H3Br3FN |
|---|---|
Molecular Weight |
383.84 g/mol |
IUPAC Name |
1,3,7-tribromo-6-fluoroisoquinoline |
InChI |
InChI=1S/C9H3Br3FN/c10-6-3-5-4(1-7(6)13)2-8(11)14-9(5)12/h1-3H |
InChI Key |
JVRHJTAUJYHDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=C(C2=CC(=C1F)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,7-Tribromo-6-fluoroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,7-Tribromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Chemistry: 1,3,7-Tribromo-6-fluoroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. Its derivatives may exhibit bioactivity, making it a potential candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 1,3,7-tribromo-6-fluoroisoquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
Key Differences :
- Structure: This analog is a tetrahydroisoquinoline (partially hydrogenated), with a methyl group at position 2. The tetrahydro structure reduces aromaticity, increasing conformational flexibility compared to the fully aromatic 1,3,7-Tribromo-6-fluoroisoquinoline.
- Substituents : Only one bromine (position 7) and one fluorine (position 6) are present, lacking the 1,3-dibromo substitution.
- Properties : The methyl group enhances lipophilicity, while the tetrahydro core may reduce chemical stability due to decreased conjugation .
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline (CAS 1356111-42-6)
Key Differences :
- Structure : Contains a trifluoromethyl group (-CF₃) at position 7 and bromine at position 5. The trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine.
- Hydrogenation : The tetrahydro scaffold alters electronic properties and solubility compared to aromatic analogs.
7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6)
Key Differences :
6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl Trifluoroacetate
Key Differences :
- Structure: Features a benzodioxin ring fused to the isoquinoline core and a trimethoxyphenyl group. The trifluoroacetate moiety introduces strong electron-withdrawing effects.
- Applications : Such derivatives are explored for antitumor activity, suggesting that halogenation patterns in the target compound may also influence biological efficacy .
Structural and Functional Analysis Table
| Compound Name | Halogenation Pattern | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | 1,3,7-Br; 6-F | Aromatic isoquinoline | High halogen density | Medicinal chemistry, materials |
| 7-Bromo-6-fluoro-2-methyl-THIQ* | 7-Br; 6-F | Tetrahydroisoquinoline | 2-methyl | Drug intermediates |
| 5-Bromo-7-(trifluoromethyl)-THIQ | 5-Br; 7-CF₃ | Tetrahydroisoquinoline | Trifluoromethyl | Pharmacological agents |
| 7-Bromo-THIQ | 7-Br | Tetrahydroisoquinoline | None | Chemical synthesis |
*THIQ = Tetrahydroisoquinoline
Critical Research Findings
Fluorine at position 6 enhances electronic effects, influencing reactivity .
Hydrogenation Effects : Tetrahydro derivatives exhibit reduced aromaticity, altering solubility and stability. For example, 5-Bromo-7-(trifluoromethyl)-THIQ is discontinued in commercial catalogs, possibly due to synthetic challenges or instability .
Substituent Diversity : Trifluoromethyl and methoxy groups (as in ) demonstrate the role of electron-withdrawing/donating groups in modulating bioactivity, a principle applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
